molecular formula C18H23NO2 B6898046 N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide

N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide

Cat. No.: B6898046
M. Wt: 285.4 g/mol
InChI Key: AFGNEBYEONUDHS-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties

Properties

IUPAC Name

N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11-9-15-16(7-8-21-17(15)10-12(11)2)19(14-5-6-14)18(20)13-3-4-13/h9-10,13-14,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGNEBYEONUDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC2N(C3CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also gaining traction in the industrial production of coumarin derivatives.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: Coumarin derivatives, including this compound, have been studied for their biological activities. They exhibit potential anti-inflammatory, antioxidant, and antimicrobial properties, making them candidates for drug development.

Medicine: Research has shown that coumarin derivatives can have anticoagulant, anti-cancer, and anti-viral properties. This compound, in particular, may be explored for its therapeutic potential in treating various diseases.

Industry: In the industry, coumarin derivatives are used in the production of fragrances, flavorings, and pharmaceuticals. This compound's unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

  • Warfarin: A well-known anticoagulant coumarin derivative.

  • Dicoumarol: Another anticoagulant with a similar structure.

  • Coumarin: The parent compound from which many derivatives are synthesized.

Uniqueness: N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide stands out due to its specific structural features, which may confer unique biological activities compared to other coumarin derivatives.

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